molecular formula C27H24N4O4 B2947573 1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione CAS No. 1105197-13-4

1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Katalognummer: B2947573
CAS-Nummer: 1105197-13-4
Molekulargewicht: 468.513
InChI-Schlüssel: ZHRPWUUPPFYREG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the quinazoline-dione family, characterized by a fused bicyclic aromatic system (quinazoline) with two ketone groups at positions 2 and 2. The molecule is further modified with a phenethyl group at position 3 and a 1,2,4-oxadiazole ring at position 1, substituted with a 2-ethoxyphenyl moiety. The 1,2,4-oxadiazole scaffold is known for its bioisosteric properties, enhancing metabolic stability and binding affinity in medicinal chemistry applications . The ethoxyphenyl substituent may influence lipophilicity and intermolecular interactions, while the phenethyl group could modulate receptor selectivity.

Eigenschaften

CAS-Nummer

1105197-13-4

Molekularformel

C27H24N4O4

Molekulargewicht

468.513

IUPAC-Name

1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)quinazoline-2,4-dione

InChI

InChI=1S/C27H24N4O4/c1-2-34-23-15-9-7-13-21(23)25-28-24(35-29-25)18-31-22-14-8-6-12-20(22)26(32)30(27(31)33)17-16-19-10-4-3-5-11-19/h3-15H,2,16-18H2,1H3

InChI-Schlüssel

ZHRPWUUPPFYREG-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CCC5=CC=CC=C5

Löslichkeit

not available

Herkunft des Produkts

United States

Wirkmechanismus

Biologische Aktivität

The compound 1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H22N6O4C_{24}H_{22}N_6O_4 with a molecular weight of 494.5 g/mol. The structure includes an oxadiazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC24H22N6O4C_{24}H_{22}N_6O_4
Molecular Weight494.5 g/mol
DensityNot available
Boiling PointNot available
Melting PointNot available

Anticancer Activity

Several studies have reported the anticancer potential of oxadiazole derivatives. For instance, compounds containing the oxadiazole moiety have demonstrated significant cytotoxic effects against various cancer cell lines. In a study evaluating derivatives similar to our compound, it was found that certain oxadiazole derivatives exhibited IC50 values comparable to standard chemotherapeutics like 5-Fluorouracil and Tamoxifen in MCF-7 breast cancer cells .

Case Study: Cytotoxicity Evaluation

In vitro studies on the cytotoxicity of related compounds showed that specific derivatives with oxadiazole rings exhibited enhanced activity against MDA-MB-231 and KCL-22 cell lines. The presence of long fatty acid chains in some derivatives was noted to increase drug accumulation in cancer cells, enhancing their cytotoxicity .

Antimicrobial Activity

The oxadiazole ring is also associated with antibacterial properties. Compounds featuring this structure have been shown to inhibit the growth of gram-positive bacteria effectively. One study reported that certain 1,3,4-oxadiazole derivatives had minimum inhibitory concentrations (MIC) as low as 7.9 μg/mL against specific bacterial strains .

Anti-inflammatory Activity

Oxadiazole derivatives have been linked to anti-inflammatory effects through their ability to inhibit cyclooxygenase enzymes. This inhibition can lead to a reduction in inflammatory mediators, providing therapeutic benefits in conditions characterized by inflammation .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Interaction : It can modulate receptor activity that influences various signaling pathways critical for cell survival and apoptosis.
  • Hydrogen Bonding : The oxadiazole ring facilitates hydrogen bonding with biomacromolecules, enhancing binding affinity and specificity for target proteins .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structural Variations

  • Thieno[2,3-d]pyrimidine-2,4-dione Derivatives (): These compounds replace the quinazoline core with a thieno[2,3-d]pyrimidine system. For example, 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones exhibit higher melting points (e.g., 210–245°C) due to enhanced crystallinity from sulfur’s polarizability .
  • Quinoline-Oxadiazole Hybrids (): The title compound in , -[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline monohydrate, features a quinoline core instead of quinazoline. Quinoline’s planar structure and nitrogen positioning may favor intercalation with DNA or proteins, differing from quinazoline’s hydrogen-bonding propensity.

Substituent Effects

  • Oxadiazole Substituents :
    The 2-ethoxyphenyl group in the target compound likely increases steric bulk and lipophilicity compared to simpler phenyl substituents (e.g., in ’s analogs). This could enhance membrane permeability but reduce aqueous solubility.

  • Phenethyl vs. Alkyl/Benzyl Groups :
    The phenethyl chain at position 3 may improve binding to hydrophobic pockets in enzymes or receptors, whereas benzyl or chloroacetamide substituents (as in ) might introduce electrophilic reactivity or hydrogen-bonding sites.

Research Findings and Mechanistic Insights

  • Antimicrobial Potential: highlights that thienopyrimidine-oxadiazole hybrids show moderate activity against Staphylococcus aureus (MIC 12.5 µg/mL) and Escherichia coli (MIC 50 µg/mL). The target compound’s quinazoline core may improve DNA gyrase inhibition due to its planar structure, but this requires experimental validation .
  • Crystallographic Stability: ’s quinoline-oxadiazole derivative crystallizes as a monohydrate, with the oxadiazole ring adopting a near-perpendicular orientation relative to the quinoline plane. This geometry may reduce π-π stacking interactions compared to the target compound’s quinazoline system, which could adopt a more coplanar conformation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.